molecular formula C7H15NO3 B13624206 2-Amino-3-hydroxyheptanoic acid

2-Amino-3-hydroxyheptanoic acid

Katalognummer: B13624206
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: HWUNCKBWHUGJNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-hydroxyheptanoic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of heptanoic acid, featuring both an amino group and a hydroxyl group on its carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxyheptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with ammonia and a suitable oxidizing agent to introduce the amino and hydroxyl groups. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods offer higher yields and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-hydroxyheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-hydroxyheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-3-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, making it a valuable compound for studying biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxyheptanoic acid: Lacks the amino group, making it less versatile in biochemical applications.

    3-Hydroxyheptanoic acid: Similar structure but with the hydroxyl group on a different carbon, affecting its reactivity.

    2-Aminoheptanoic acid: Lacks the hydroxyl group, limiting its hydrogen bonding capabilities.

Uniqueness

2-Amino-3-hydroxyheptanoic acid is unique due to the presence of both amino and hydroxyl groups on its carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Eigenschaften

Molekularformel

C7H15NO3

Molekulargewicht

161.20 g/mol

IUPAC-Name

2-amino-3-hydroxyheptanoic acid

InChI

InChI=1S/C7H15NO3/c1-2-3-4-5(9)6(8)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)

InChI-Schlüssel

HWUNCKBWHUGJNU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(C(=O)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.